molecular formula C6H13NO2S B2956882 (1R,2R)-2-Methylsulfonylcyclopentan-1-amine CAS No. 2445750-12-7

(1R,2R)-2-Methylsulfonylcyclopentan-1-amine

Cat. No.: B2956882
CAS No.: 2445750-12-7
M. Wt: 163.24
InChI Key: GKPNHSIGALZAJP-PHDIDXHHSA-N
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Description

(1R,2R)-2-Methylsulfonylcyclopentan-1-amine is a chiral cyclopentane derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and an amine group at the 1-position. The stereochemistry (1R,2R) confers distinct spatial and electronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

(1R,2R)-2-methylsulfonylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNHSIGALZAJP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylsulfonylcyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylsulfonylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(1R,2R)-2-Methylsulfonylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.

    Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylsulfonylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methylsulfonyl group can participate in various chemical reactions, modifying the compound’s properties and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with (1R,2R)-2-Methylsulfonylcyclopentan-1-amine, differing primarily in substituents and ring size:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
This compound -SO₂CH₃ (methylsulfonyl) C₆H₁₃NO₂S 163.24 g/mol High polarity, potential enzyme inhibition
(1R,2R)-rel-2-Fluorocyclopentan-1-amine -F (fluoro) C₅H₁₀FN 103.14 g/mol Increased lipophilicity; CNS activity
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine -CF₃ (trifluoromethyl) C₄H₆F₃N 125.09 g/mol Metabolic stability; antiviral agents
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine -F, -Ph (phenyl) C₉H₁₀FN 167.18 g/mol Aromatic interactions; kinase inhibitors
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine -Cl, -F (halogenated phenyl) C₉H₈ClF₂N 199.62 g/mol Antibacterial/anticancer scaffolds
Key Observations:
  • Substituent Electronic Effects : The methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to fluorine (-F) or trifluoromethyl (-CF₃) groups. This may improve solubility in aqueous media but reduce membrane permeability .
  • Ring Size : Cyclopropane derivatives (e.g., ) exhibit higher ring strain and rigidity compared to cyclopentane analogs. This affects conformational flexibility and binding to biological targets.
  • Stereochemistry : The (1R,2R) configuration in all listed compounds ensures spatial alignment critical for enantioselective interactions.

Biological Activity

(1R,2R)-2-Methylsulfonylcyclopentan-1-amine is a chiral amine that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by its cyclopentane ring and the presence of a methylsulfonyl group, which may influence its reactivity and interaction with biological systems.

  • Molecular Formula : C₆H₁₃NO₂S
  • Molecular Weight : 177.26 g/mol
  • CAS Number : 2219378-81-9

The compound's structure allows it to participate in various chemical reactions typical for amines and sulfonyl compounds, enhancing its potential applications in pharmaceutical research.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the methylsulfonyl group may enhance these effects by increasing the compound's ability to penetrate microbial membranes.

2. Anticancer Properties

There is ongoing research into the anticancer potential of this compound. Compounds derived from sulfonamides have been shown to inhibit cancer cell proliferation in vitro. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The methylsulfonyl group may interact with enzymes or receptors involved in critical biological processes.
  • The compound could influence gene expression or protein synthesis through modulation of signaling pathways.

Case Study 1: Antimicrobial Screening

A study evaluating various sulfonamide derivatives found that certain structural modifications significantly increased antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in preliminary screenings, showing promising results against specific bacterial strains.

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity. Further studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amineModeratePotentialSimilar structure; ongoing research
SulfamethoxazoleHighModerateEstablished antimicrobial agent
DapsoneHighLowUsed primarily for leprosy treatment

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